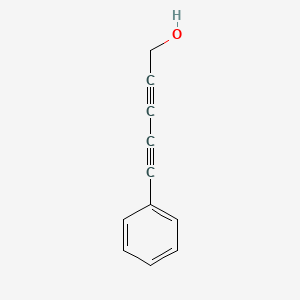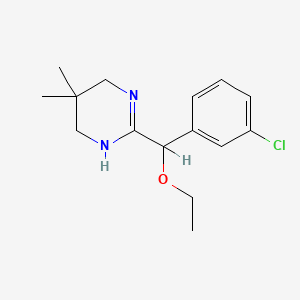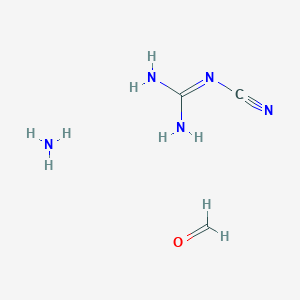
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, cyano-, polymer with ammonia and formaldehyde: is a polymeric compound formed through the reaction of guanidine, cyano-, with ammonia and formaldehyde. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the polymerization of guanidine, cyano-, with ammonia and formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to initiate the polymerization process. The reaction is monitored to ensure consistent quality and yield of the polymer. The resulting polymer is then purified and processed into various forms, such as powders, granules, or solutions, depending on the intended application.
化学反应分析
Types of Reactions: Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
科学研究应用
Chemistry: In chemistry, guanidine, cyano-, polymer with ammonia and formaldehyde is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as polymerization and condensation.
Biology: In biological research, this polymer is used as a biocide due to its antimicrobial properties. It is effective against a wide range of microorganisms, making it valuable in medical and environmental applications.
Medicine: In medicine, the polymer is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In industrial applications, the polymer is used in water treatment processes to remove heavy metals and other contaminants. Its high adsorption capacity makes it an effective material for purifying water.
作用机制
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its interaction with molecular targets and pathways. The polymer’s structure allows it to bind to specific molecules, altering their activity and function. For example, in antimicrobial applications, the polymer disrupts the cell membranes of microorganisms, leading to their death. In drug delivery, the polymer forms stable complexes with drugs, enhancing their stability and bioavailability.
相似化合物的比较
- Guanidine, cyano-, polymer with ammonium chloride and formaldehyde
- Guanidine, cyano-, polymer with 1,2-ethanediamine and formaldehyde
Comparison: Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its specific polymer structure and properties. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. For instance, its ability to form stable complexes with drugs makes it more suitable for drug delivery applications compared to other similar polymers.
属性
CAS 编号 |
34728-25-1 |
|---|---|
分子式 |
C3H9N5O |
分子量 |
131.14 g/mol |
IUPAC 名称 |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChI 键 |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
规范 SMILES |
C=O.C(#N)N=C(N)N.N |
相关CAS编号 |
67786-29-2 34728-25-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
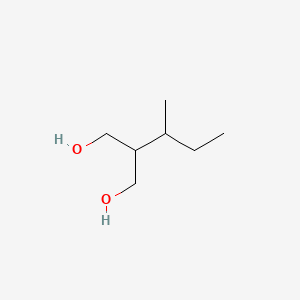
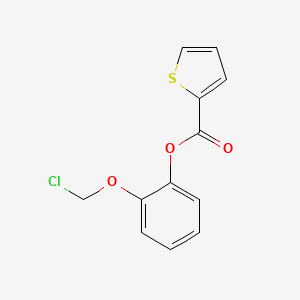

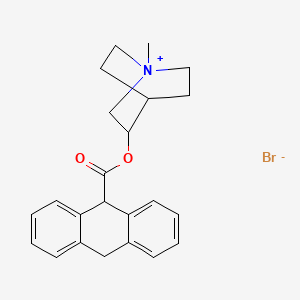
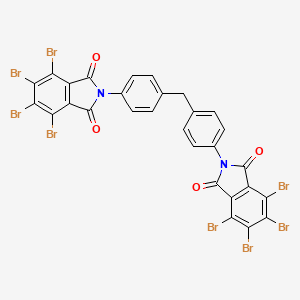
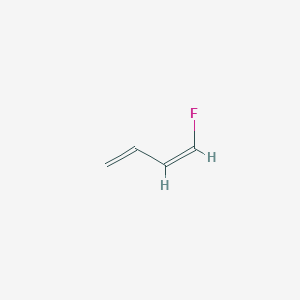
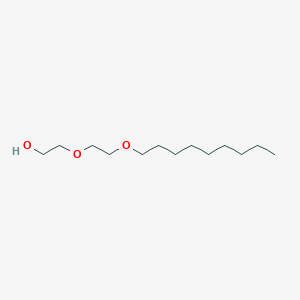
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)


